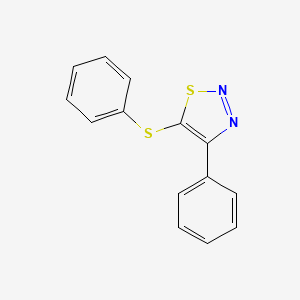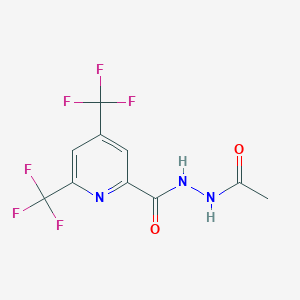
5-フェニル-4-フェニル-1,2,3-チアジアゾールスルフィド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound that contains a thiadiazole ring.
科学的研究の応用
作用機序
Target of Action
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is a complex organosulfur compound
Mode of Action
. This interaction can lead to changes in the target’s function, potentially influencing biochemical pathways.
Result of Action
, suggesting that this compound may also have potential therapeutic applications.
Action Environment
The action, efficacy, and stability of Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide can be influenced by various environmental factors. For instance, the presence of a catalyst can facilitate the formation of certain intermediates
生化学分析
Biochemical Properties
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with γ-aminobutyric acid A (GABAA) receptor proteins, forming stable ligand-receptor complexes . These interactions are crucial for understanding the compound’s potential effects on neurotransmission and its possible use in treating neurological disorders.
Cellular Effects
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of GABAA receptors, which play a key role in inhibitory neurotransmission in the central nervous system . This modulation can lead to changes in neuronal excitability and has potential implications for the treatment of epilepsy and other neurological conditions.
Molecular Mechanism
The molecular mechanism of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the GABAA receptor, leading to non-covalent interactions with key residues such as Tyr 157, Phe 200, and Tyr 205 . These interactions result in the modulation of receptor activity, which can influence neuronal signaling and excitability.
Dosage Effects in Animal Models
The effects of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating GABAA receptor activity and reducing neuronal excitability . At higher doses, toxic or adverse effects may occur. It is important to determine the threshold effects and establish safe dosage ranges for potential therapeutic use.
Metabolic Pathways
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can influence its biological activity . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide within cells and tissues are important for its biological activity. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
Phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.
準備方法
The synthesis of phenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfide typically involves the reaction of 4-phenyl-1,2,3-thiadiazol-5-amine with phenyl isothiocyanate under specific conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then purified by recrystallization or column chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to maximize yield and purity .
化学反応の分析
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield thiols or other reduced forms.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted thiadiazole derivatives.
類似化合物との比較
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: These compounds are structurally similar and have been studied for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
1,2,4-Triazoles: These heterocyclic compounds are known for their antifungal and anticancer activities and are used in various medicinal applications.
4-phenyl-5-(phenylsulfanyl)-1,2,3-thiadiazole is unique due to its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development .
特性
IUPAC Name |
4-phenyl-5-phenylsulfanylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2S2/c1-3-7-11(8-4-1)13-14(18-16-15-13)17-12-9-5-2-6-10-12/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQXYYMCTOPSRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SN=N2)SC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl N-[(3S,4R)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2381091.png)


![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/new.no-structure.jpg)





![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-5-(pyridin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2381113.png)
